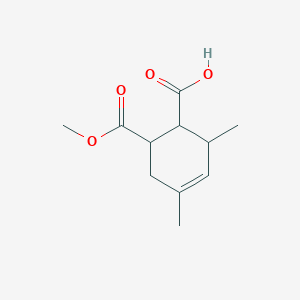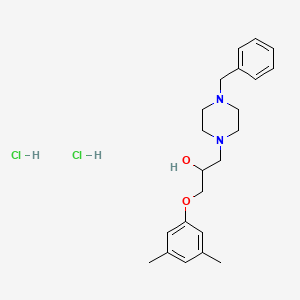![molecular formula C21H22N6O B4923153 N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of benzimidazole, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling with the pyrazole moiety.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Preparation of Pyridine Intermediate: The pyridine intermediate is often synthesized through the reaction of 3-methylpyridine with suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as 3-methylpyridine and 4-methylpyridine are structurally related and have similar chemical properties.
Pyrazole Derivatives: Compounds like 1H-pyrazole-3-carboxamide and its derivatives are similar in structure and function.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-11-22-9-8-16(14)12-26(3)21(28)19-10-17(24-25-19)13-27-15(2)23-18-6-4-5-7-20(18)27/h4-11H,12-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLLZYGTHFATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)
![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)
![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)


![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4923133.png)
![(2S)-2-acetamido-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-methylsulfanylbutanamide](/img/structure/B4923140.png)
![5-Acetyl-4-(4-bromophenyl)-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4923159.png)
![N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B4923164.png)
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)
